molecular formula C6H14N2 B12652276 3-Methylcyclopentane-1,2-diamine CAS No. 41330-24-9

3-Methylcyclopentane-1,2-diamine

Cat. No.: B12652276
CAS No.: 41330-24-9
M. Wt: 114.19 g/mol
InChI Key: RFRVEZFDDWKZOC-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1,2-diamine is an organic compound with the molecular formula C6H14N2. It is a heterocyclic organic compound that features a cyclopentane ring substituted with a methyl group and two amino groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclopentane-1,2-diamine typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-Methylcyclopentane-1,2-dione using ammonia or primary amines under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopentane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methylcyclopentane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylcyclopentane-1,2-diamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcyclopentane-1,2-diamine is unique due to the presence of both a methyl group and two amino groups on a cyclopentane ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .

Properties

CAS No.

41330-24-9

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

3-methylcyclopentane-1,2-diamine

InChI

InChI=1S/C6H14N2/c1-4-2-3-5(7)6(4)8/h4-6H,2-3,7-8H2,1H3

InChI Key

RFRVEZFDDWKZOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1N)N

Origin of Product

United States

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